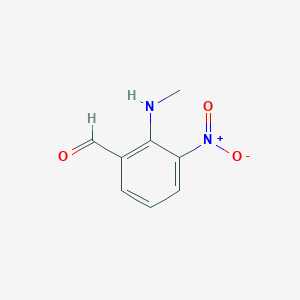
3-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 3-position, and a hydroxyl group attached to a propyl chain at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is alkylated at the 3-position using an ethylating agent.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position of the propyl chain through a reaction with a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propanal.
Reduction: Formation of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(4-Fluoro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(4-Iodo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
Uniqueness
The presence of the bromine atom at the 4-position makes 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol unique compared to its chloro, fluoro, and iodo analogs. The bromine atom imparts distinct reactivity and biological activity, making this compound valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrN2O |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
3-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-3-7-9(10)8(5-4-6-13)12(2)11-7/h13H,3-6H2,1-2H3 |
Clé InChI |
RYVWPVIVGKSNOH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1Br)CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















